molecular formula C19H15N3O3S B2828902 (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 307327-07-7

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2828902
CAS No.: 307327-07-7
M. Wt: 365.41
InChI Key: ZCRBVRURKUQWTE-FMQUCBEESA-N
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Description

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a pyrrolidinone ring, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with an appropriate acylating agent under controlled conditions to form the benzamide core.

    Introduction of the Pyrrolidinone Ring: The benzamide intermediate is then reacted with succinic anhydride to introduce the pyrrolidinone ring, forming a 2,5-dioxopyrrolidin-1-yl derivative.

    Formation of the Benzo[d]thiazole Moiety: The final step involves the condensation of the intermediate with 3-methyl-2-aminobenzothiazole under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxopyrrolidin-1-yl)benzamide: Lacks the benzo[d]thiazole moiety, making it less complex.

    N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide:

Uniqueness

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-21-14-4-2-3-5-15(14)26-19(21)20-18(25)12-6-8-13(9-7-12)22-16(23)10-11-17(22)24/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRBVRURKUQWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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